molecular formula C16H21NO5 B020110 T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate CAS No. 78553-60-3

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Cat. No.: B020110
CAS No.: 78553-60-3
M. Wt: 307.34 g/mol
InChI Key: PCYZDYXUDRDZHG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate is a compound that belongs to the class of tert-butyl esters. These esters are widely used in synthetic organic chemistry due to their stability and reactivity. The compound features a tert-butyl group, a benzyloxycarbonylamino group, and a 4-oxo-butyrate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation. Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These methods typically involve the use of microreactor systems that allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate involves several steps:

The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate is unique due to its combination of functional groups, which allows for a wide range of chemical transformations. Its stability and reactivity make it a valuable intermediate in both academic and industrial research.

Properties

IUPAC Name

tert-butyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZDYXUDRDZHG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442243
Record name AG-H-15125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78553-60-3
Record name AG-H-15125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate
Reactant of Route 2
Reactant of Route 2
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate
Reactant of Route 3
Reactant of Route 3
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate
Reactant of Route 4
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate
Reactant of Route 5
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate
Reactant of Route 6
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.